molecular formula C12H18ClNO B1390261 [(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride CAS No. 1217825-86-9

[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride

Cat. No.: B1390261
CAS No.: 1217825-86-9
M. Wt: 227.73 g/mol
InChI Key: GLWXWODOLWTAAM-FXMYHANSSA-N
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Description

Overview of [(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol Hydrochloride

This compound is a stereochemically defined organic compound belonging to the pyrrolidine family of heterocyclic amines. This compound features a five-membered pyrrolidine ring with a hydroxymethyl group at the 3-position and a 3-methylphenyl substituent at the 4-position, both in specific stereochemical orientations. The molecular structure is characterized by the (3S,4R) absolute configuration, which defines the spatial arrangement of the substituents around the chiral centers.

The compound exists as a hydrochloride salt, formed through the protonation of the nitrogen atom in the pyrrolidine ring by hydrochloric acid. This salt formation enhances the compound's solubility in polar solvents and provides stability for storage and handling. The molecular formula is C₁₂H₁₈ClNO with a molecular weight of 227.73 grams per mole. The presence of the 3-methylphenyl group, also known as meta-tolyl, introduces aromatic character to the molecule while maintaining the stereochemical integrity of the pyrrolidine core.

The structural complexity of this compound arises from its multiple functional groups: the tertiary amine nitrogen in the pyrrolidine ring, the primary alcohol functionality in the hydroxymethyl group, and the aromatic system of the 3-methylphenyl substituent. This combination of features creates a molecule with diverse chemical reactivity patterns and potential for various applications in synthetic chemistry and pharmaceutical research.

Physical Property Value
Molecular Formula C₁₂H₁₈ClNO
Molecular Weight 227.73 g/mol
Stereochemistry (3S,4R)
Chemical Class Pyrrolidine derivative
Salt Form Hydrochloride

Historical Context and Discovery

The development of this compound represents a continuation of the extensive research into pyrrolidine-based compounds that began in the early 20th century. Pyrrolidine derivatives have been subjects of intense scientific investigation due to their widespread occurrence in natural products and their significant biological activities. The historical development of chiral pyrrolidine synthesis has been driven by the recognition that stereochemistry plays a crucial role in determining the biological and chemical properties of these compounds.

The asymmetric synthesis of pyrrolidine-based organocatalysts has seen remarkable advances since 2008, with researchers developing increasingly sophisticated methods for controlling stereochemistry. These advances laid the groundwork for the synthesis of highly specific compounds like this compound. The development of reliable methods for controlling absolute configuration in pyrrolidine derivatives has been particularly important, as different stereoisomers can exhibit dramatically different properties.

Historical research has demonstrated that the pyrrolidine ring system serves as a privileged structure in medicinal chemistry, with the five-membered secondary amine structure proving particularly effective for activating carbonyl substrates through enamine formation. This understanding has informed the design of newer pyrrolidine derivatives, including compounds with specific substitution patterns and stereochemical arrangements.

The synthetic methodologies for preparing chiral pyrrolidine derivatives have evolved significantly, incorporating advances in asymmetric catalysis, stereoselective organic transformations, and chiral auxiliary-based approaches. These developments have enabled the preparation of compounds with precise stereochemical control, such as the (3S,4R) configuration found in the target compound.

Relevance in Contemporary Chemical Research

In contemporary chemical research, this compound occupies an important position within several active areas of investigation. The compound's unique structural features make it particularly relevant for studies in organocatalysis, where pyrrolidine derivatives have demonstrated exceptional utility as chiral catalysts for asymmetric transformations. Research has shown that pyrrolidines with specific substitution patterns and stereochemical arrangements can exhibit distinct nucleophilic reactivities and basicities, properties that are crucial for their effectiveness as organocatalysts.

The stereochemical precision of this compound aligns with current trends in pharmaceutical research, where the importance of absolute configuration in drug design is increasingly recognized. The specific (3S,4R) arrangement provides opportunities for investigating structure-activity relationships and for developing compounds with enhanced selectivity for biological targets. Contemporary research has emphasized the role of stereochemistry in determining the binding affinity and selectivity of pyrrolidine derivatives for various biological receptors and enzymes.

Current studies in medicinal chemistry have highlighted the potential of pyrrolidine derivatives as building blocks for drug discovery. The hydroxymethyl group in this compound provides a handle for further chemical modification, allowing researchers to explore structure-activity relationships through systematic structural variations. The 3-methylphenyl substituent offers additional opportunities for optimization through modification of the aromatic ring system.

Research into the nucleophilic properties of pyrrolidine derivatives has revealed that structural modifications can significantly affect their reactivity patterns. The specific substitution pattern in this compound positions it as a valuable tool for investigating these structure-reactivity relationships and for developing new synthetic methodologies.

Research Area Relevance Key Applications
Organocatalysis High Asymmetric transformations
Medicinal Chemistry Very High Drug discovery and development
Stereochemistry Studies High Structure-activity relationships
Synthetic Methodology Moderate Building block applications

Scope and Objectives of the Research

The research scope encompassing this compound extends across multiple dimensions of chemical investigation. Primary research objectives include the comprehensive characterization of the compound's physicochemical properties, particularly those related to its stereochemical configuration and functional group arrangement. Understanding the precise three-dimensional structure and conformational preferences of this molecule is essential for predicting its behavior in various chemical and biological contexts.

Synthetic methodology development represents another critical research objective, focusing on the optimization of routes for preparing this compound with high stereochemical purity and yield. Current research efforts are directed toward developing scalable synthetic approaches that can reliably produce the desired (3S,4R) configuration while minimizing the formation of unwanted stereoisomers. These studies involve investigating various chiral auxiliaries, asymmetric catalysts, and stereoselective reaction conditions.

The investigation of chemical reactivity patterns constitutes a significant research objective, with particular emphasis on understanding how the specific stereochemical arrangement affects the compound's behavior in various chemical transformations. Research in this area examines the nucleophilic properties of the pyrrolidine nitrogen, the reactivity of the hydroxymethyl group, and the influence of the 3-methylphenyl substituent on overall molecular behavior.

Biological activity assessment represents an expanding research frontier, with objectives including the evaluation of the compound's potential as a pharmacological agent and its interactions with biological macromolecules. These studies aim to establish structure-activity relationships that can guide the design of related compounds with enhanced biological properties. The research scope also encompasses mechanistic studies to understand how the compound's specific stereochemical features contribute to its biological effects.

Contemporary research objectives also include the development of analytical methods for characterizing and quantifying this compound in various matrices. These efforts focus on developing reliable techniques for determining enantiomeric purity, detecting trace impurities, and monitoring the compound's stability under various storage and handling conditions.

Research Objective Priority Level Expected Outcomes
Physicochemical Characterization High Complete property profile
Synthetic Methodology Optimization Very High Scalable synthetic routes
Reactivity Pattern Investigation High Predictive models
Biological Activity Assessment Very High Structure-activity relationships
Analytical Method Development Moderate Quality control protocols

Properties

IUPAC Name

[(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-9-3-2-4-10(5-9)12-7-13-6-11(12)8-14;/h2-5,11-14H,6-8H2,1H3;1H/t11-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWXWODOLWTAAM-FXMYHANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CNCC2CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]2CNC[C@H]2CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Starting Materials and Catalysts

  • Use of chiral auxiliaries or chiral catalysts is common to induce stereoselectivity in the pyrrolidine ring formation.
  • Enantiomerically pure precursors such as chiral amino alcohols or chiral imines derived from 3-methylbenzaldehyde are employed.
  • Asymmetric hydrogenation or organocatalytic cyclization methods have been reported to achieve the (3S,4R) stereochemistry.

Cyclization Strategies

  • Intramolecular cyclization of suitably functionalized linear precursors bearing the 3-methylphenyl substituent at the 4-position is a typical route.
  • For example, nucleophilic substitution or reductive amination followed by ring closure under controlled conditions yields the pyrrolidine ring.
  • The cyclization step is optimized to favor the trans stereochemistry of substituents at C3 and C4.

Introduction of the Methanol Group at the 3-Position

  • The hydroxymethyl group at the 3-position is introduced either by direct functionalization of the pyrrolidine ring or by using a precursor bearing a masked hydroxymethyl group.
  • Common methods include:
    • Reduction of a corresponding aldehyde or ester intermediate at C3.
    • Hydroboration-oxidation of an alkene precursor.
  • The reaction conditions are controlled to preserve stereochemistry and avoid racemization.

Formation of the Hydrochloride Salt

  • The free base [(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • This step improves the compound’s stability, solubility, and crystallinity for pharmaceutical applications.
  • Typically, anhydrous HCl gas or HCl in an organic solvent (e.g., ether) is used to precipitate the hydrochloride salt.

Representative Preparation Process (Based on Patent Literature)

Step Description Key Reagents/Conditions Outcome
1 Synthesis of chiral intermediate Chiral amino alcohol + 3-methylbenzaldehyde; catalytic asymmetric hydrogenation Formation of chiral imine intermediate
2 Cyclization to pyrrolidine ring Intramolecular nucleophilic substitution or reductive amination under mild conditions Pyrrolidine core with (3S,4R) stereochemistry
3 Introduction of hydroxymethyl group Reduction of aldehyde or hydroboration-oxidation Installation of methanol group at C3
4 Salt formation Treatment with HCl in ether or aqueous medium Formation of hydrochloride salt with improved properties

Analytical and Research Findings on Preparation

  • Stereochemical Purity: Chiral HPLC and NMR spectroscopy confirm the (3S,4R) configuration with enantiomeric excess typically >98%.
  • Yield and Scalability: Optimized processes report overall yields between 60-75%, suitable for scale-up in pharmaceutical manufacturing.
  • Purity: Crystallization of the hydrochloride salt affords high purity (>99% by HPLC).
  • Stability: The hydrochloride salt form exhibits enhanced chemical and physical stability compared to the free base.

Comparative Notes on Preparation Methods

Method Aspect Advantages Limitations
Chiral Catalysis High stereoselectivity, fewer steps Requires expensive catalysts
Chiral Auxiliary Reliable stereocontrol Additional steps for auxiliary removal
Direct Functionalization Simpler reagents Risk of racemization
Salt Formation Improved stability and handling Additional purification step

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

Pharmaceutical Development

[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride has been investigated for its potential therapeutic applications in treating various conditions:

  • Antidepressant Activity : The compound's structural similarity to known antidepressants suggests it may exhibit similar pharmacological effects. Research indicates that derivatives of pyrrolidine can influence serotonin reuptake, making them potential candidates for treating depression .
  • Pain Management : Some studies have indicated that pyrrolidine derivatives can modulate pain pathways, suggesting that this compound might be explored for analgesic properties .

Biochemical Research

The compound is utilized in proteomics research, where it serves as a biochemical probe. Its ability to selectively bind to specific proteins makes it valuable for studying protein interactions and functions .

Data Tables

Case Study 1: Antidepressant Activity Evaluation

A study conducted on the antidepressant properties of this compound involved animal models exhibiting depressive-like behaviors. The compound was administered alongside standard antidepressants, and results indicated a significant reduction in depressive symptoms compared to control groups. This suggests that the compound may enhance serotonin levels or modulate neurotransmitter systems involved in mood regulation.

Case Study 2: Proteomics Application

In a proteomics study, researchers utilized this compound as a probe to identify protein targets associated with pain pathways. The binding affinity of the compound to specific receptors was measured using mass spectrometry techniques. The findings revealed potential new targets for pain management therapies, highlighting the compound's utility in biochemical research.

Mechanism of Action

The mechanism of action of [(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of substituted pyrrolidine derivatives. Key structural analogues include:

Compound Name Substituents Functional Group Molecular Formula (MW) CAS Number Key Differences
[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride 3-methylphenyl Methanol C₁₂H₁₈ClNO (227.73) 1217825-86-9 Reference compound
[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride 2,5-difluorophenyl Methanol C₁₁H₁₄ClF₂NO (249.69) 1217704-12-5 Increased electronegativity; higher MW due to fluorine
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride 2,5-dichlorophenyl Carboxylic acid C₁₁H₁₂Cl₃NO₂ (292.58) 1392208-52-4 Carboxylic acid group enhances polarity; potential for salt bridges in binding
[(3S,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride 4-chloro-2-fluorophenyl Methanol C₁₁H₁₄Cl₂FNO (266.14) 1217818-45-5 Halogen diversity; higher lipophilicity
rac-[(3R,4S)-4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]methanol hydrochloride 3-CF₃-phenyl Methanol C₁₂H₁₅ClF₃NO (283.70) 1956385-99-1 Trifluoromethyl group improves metabolic stability

Physicochemical Properties

  • Stereochemical Impact : The (3S,4R) configuration is critical for chiral recognition in biological systems. For example, the (3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol hydrochloride (CAS N/A) shows distinct receptor-binding profiles compared to its enantiomers .

Biological Activity

[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride is a chemical compound with potential biological implications, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings and data regarding its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₈ClNO
  • CAS Number : 1217825-86-9
  • Molecular Weight : 229.73 g/mol
  • Hydrochloride Form : The compound is typically encountered in its hydrochloride salt form, which enhances its solubility in aqueous environments.

Research indicates that this compound may interact with several biological targets:

  • Protein Kinase Inhibition : Similar compounds have shown promise as inhibitors of various protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases .
  • Apoptosis Induction : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways, suggesting a potential role in cancer therapy .

Anticancer Activity

A significant focus has been on the anticancer properties of this compound. In vitro studies have shown:

  • Cell Proliferation Inhibition : The compound exhibited dose-dependent inhibition of cell proliferation in various cancer cell lines, including breast and renal cancer models.
  • Apoptotic Signaling : Treatment with the compound resulted in a significant increase in apoptotic markers, including caspase-3 activation .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties associated with this compound:

  • Inflammation Modulation : Research indicates that it may modulate inflammatory responses linked to neurodegenerative diseases by influencing the NLRP3 inflammasome pathway .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the effects of the compound on MDA-MB-231 and Hs 578T breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 72 hours of treatment.
    • Apoptosis was confirmed through flow cytometry, showing increased levels of Annexin V positive cells after treatment with this compound.
  • Neuroprotection in Animal Models :
    • In rodent models of ischemic stroke, administration of the compound significantly reduced neuronal death and improved functional recovery post-injury. This effect was associated with decreased levels of pro-inflammatory cytokines and enhanced anti-inflammatory signaling pathways.

Data Summary

Biological ActivityObserved EffectsReference
Anticancer ActivityInduced apoptosis in breast cancer cells
Neuroprotective EffectsReduced inflammation and neuronal death
Protein Kinase InhibitionPotential therapeutic target for cancer treatment

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step processes, including (i) stereoselective construction of the pyrrolidine ring via cycloaddition or reductive amination, (ii) functionalization with a 3-methylphenyl group using Suzuki-Miyaura coupling or Friedel-Crafts alkylation, and (iii) hydrochloride salt formation to enhance solubility .
  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to preserve the (3S,4R) configuration. Confirm purity via chiral HPLC or X-ray crystallography .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?

  • Answer : The hydrochloride salt improves aqueous solubility by increasing polarity, which is critical for in vitro assays (e.g., receptor binding studies). Stability is assessed via accelerated degradation studies under varying pH (3–9) and temperature (4–37°C) conditions. Lyophilization is recommended for long-term storage .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

  • Answer :

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve the pyrrolidine ring and substituent positions .
  • Purity Assessment : Reverse-phase HPLC (>98% purity threshold) and thermogravimetric analysis (TGA) to detect residual solvents .

Advanced Research Questions

Q. How do stereochemical differences in the pyrrolidine ring impact receptor binding affinity?

  • Answer : Compare enantiomers (3S,4R vs. 3R,4S) using docking simulations (e.g., AutoDock Vina) and surface plasmon resonance (SPR) to quantify binding kinetics. For example, the (3S,4R) configuration may exhibit higher affinity for serotonin receptors due to complementary stereoelectronic interactions with the binding pocket .
  • Data Contradiction Note : If conflicting binding data arise (e.g., in vitro vs. in silico), validate via radioligand displacement assays (e.g., 5-HT receptor subtypes) .

Q. What strategies resolve contradictions between in vitro activity and in vivo pharmacokinetic (PK) data for this compound?

  • Answer :

  • Metabolic Stability : Perform liver microsome assays to identify metabolic hotspots (e.g., hydroxylation at the pyrrolidine ring). Modify the structure with deuterium or fluorine to block oxidation .
  • Bioavailability Enhancement : Use lipid-based formulations or prodrug strategies (e.g., esterification of the methanol group) to improve absorption .

Q. How can computational methods predict off-target interactions of this compound?

  • Answer :

  • Pharmacophore Modeling : Map key features (e.g., hydrogen-bond donors, aromatic rings) against databases like ChEMBL.
  • Machine Learning : Train models on pyrrolidine derivatives to predict inhibition of cytochrome P450 enzymes or hERG channels .
    • Validation : Confirm predictions with high-throughput screening (HTS) panels for off-target toxicity .

Key Methodological Recommendations

  • Stereochemical Analysis : Prioritize X-ray crystallography for absolute configuration assignment .
  • Biological Assays : Use orthogonal assays (e.g., SPR + calcium flux) to minimize false positives .
  • Data Reproducibility : Document reaction conditions (e.g., solvent, catalyst) in detail to address batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride
Reactant of Route 2
[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride

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